molecular formula C14H12ClN5 B5534032 N-{(E)-[1-(3-chloro-4-methylphenyl)-1H-pyrrol-2-yl]methylidene}-4H-1,2,4-triazol-4-amine

N-{(E)-[1-(3-chloro-4-methylphenyl)-1H-pyrrol-2-yl]methylidene}-4H-1,2,4-triazol-4-amine

Cat. No.: B5534032
M. Wt: 285.73 g/mol
InChI Key: ZHMMEPDYGPMYLJ-QGMBQPNBSA-N
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Description

N-{(E)-[1-(3-chloro-4-methylphenyl)-1H-pyrrol-2-yl]methylidene}-4H-1,2,4-triazol-4-amine is a complex organic compound that features a combination of pyrrole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[1-(3-chloro-4-methylphenyl)-1H-pyrrol-2-yl]methylidene}-4H-1,2,4-triazol-4-amine typically involves the condensation of 1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-carbaldehyde with 4H-1,2,4-triazol-4-amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[1-(3-chloro-4-methylphenyl)-1H-pyrrol-2-yl]methylidene}-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-{(E)-[1-(3-chloro-4-methylphenyl)-1H-pyrrol-2-yl]methylidene}-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{(E)-[1-(3-chloro-4-methylphenyl)-1H-pyrrol-2-yl]methylidene}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • 4H-1,2,4-Triazol-4-amine

Uniqueness

N-{(E)-[1-(3-chloro-4-methylphenyl)-1H-pyrrol-2-yl]methylidene}-4H-1,2,4-triazol-4-amine is unique due to its specific combination of pyrrole and triazole rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(E)-1-[1-(3-chloro-4-methylphenyl)pyrrol-2-yl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5/c1-11-4-5-12(7-14(11)15)20-6-2-3-13(20)8-18-19-9-16-17-10-19/h2-10H,1H3/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMMEPDYGPMYLJ-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CC=C2C=NN3C=NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C=CC=C2/C=N/N3C=NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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